N-Methylation Drives Physicochemical Differentiation vs. 5,7-Dimethoxy-THIQ: Hydrogen Bond Donor Elimination and Lipophilicity Shift
The N-methyl group on CAS 88207-93-6 eliminates the sole hydrogen bond donor (HBD) present in the non-methylated analog 5,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 212184-86-6), reducing HBD count from 1 to 0 [1]. This is accompanied by an increase in computed XlogP from 1.3 (non-methylated) to 1.7 (N-methylated) and a decrease in topological polar surface area (TPSA) from 30.5 Ų to 21.7 Ų [1]. The elimination of H-bond donor capacity is particularly consequential for CNS drug discovery programs, as HBD count is a key determinant of blood-brain barrier permeability within the THIQ chemical space [2].
| Evidence Dimension | Hydrogen Bond Donor Count, XlogP, and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD: 0; XlogP: 1.7; TPSA: 21.7 Ų; MW: 207.27 g/mol |
| Comparator Or Baseline | 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CAS 212184-86-6): HBD: 1; XlogP3-AA: 1.3; TPSA: 30.5 Ų; MW: 193.24 g/mol |
| Quantified Difference | ΔHBD: -1 (complete elimination); ΔXlogP: +0.4 log units; ΔTPSA: -8.8 Ų; ΔMW: +14.03 g/mol |
| Conditions | Computed physicochemical properties; XlogP by XlogP3 algorithm (PubChem); TPSA by Cactvs (PubChem) |
Why This Matters
For CNS-targeted programs, the absence of H-bond donors and lower TPSA of CAS 88207-93-6 predict superior passive membrane permeability and BBB penetration potential compared to the non-methylated analog, making it the preferred scaffold for neurological drug discovery applications where CNS exposure is required.
- [1] PubChem. 5,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (CID 24257342). Computed Properties: XLogP3-AA 1.3, HBD 1, TPSA 30.5 Ų, MW 193.24 g/mol. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/24257342 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541. (Referenced for HBD/TPSA significance in CNS drug design). View Source
